molecular formula C13H16O3 B1402756 Benzyl 2-cyclobutoxyacetate CAS No. 1364663-26-2

Benzyl 2-cyclobutoxyacetate

Cat. No.: B1402756
CAS No.: 1364663-26-2
M. Wt: 220.26 g/mol
InChI Key: KUYWMBMETZVYBY-UHFFFAOYSA-N
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Description

Benzyl 2-cyclobutoxyacetate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol It is characterized by the presence of a benzyl group attached to a 2-cyclobutoxyacetate moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-cyclobutoxyacetate can be synthesized through the esterification of 2-cyclobutoxyacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclobutoxyacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-cyclobutoxyacetate has diverse applications in scientific research, including:

Comparison with Similar Compounds

  • Benzyl acetate
  • Benzyl butyrate
  • Benzyl propionate

Comparison: Benzyl 2-cyclobutoxyacetate is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties compared to other benzyl estersUnlike benzyl acetate or benzyl butyrate, this compound offers a more rigid and sterically hindered framework, making it suitable for specific synthetic and industrial applications.

Properties

IUPAC Name

benzyl 2-cyclobutyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(10-15-12-7-4-8-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYWMBMETZVYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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